N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 121594-09-0
VCID: VC8059115
InChI: InChI=1S/C17H24N2O2.ClH/c1-11-7-8-14-13(9-11)12-5-4-6-15(17(12)19-14)18-10-16(20-2)21-3;/h7-9,15-16,18-19H,4-6,10H2,1-3H3;1H
SMILES: CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl
Molecular Formula: C17H25ClN2O2
Molecular Weight: 324.8

N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride

CAS No.: 121594-09-0

Cat. No.: VC8059115

Molecular Formula: C17H25ClN2O2

Molecular Weight: 324.8

* For research use only. Not for human or veterinary use.

N-(2,2-Dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride - 121594-09-0

Specification

CAS No. 121594-09-0
Molecular Formula C17H25ClN2O2
Molecular Weight 324.8
IUPAC Name N-(2,2-dimethoxyethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride
Standard InChI InChI=1S/C17H24N2O2.ClH/c1-11-7-8-14-13(9-11)12-5-4-6-15(17(12)19-14)18-10-16(20-2)21-3;/h7-9,15-16,18-19H,4-6,10H2,1-3H3;1H
Standard InChI Key RSFKFXTZCBGWQX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl
Canonical SMILES CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure comprises a partially hydrogenated carbazole ring system (2,3,4,9-tetrahydro-1H-carbazole) substituted with a methyl group at position 6. The amine nitrogen at position 1 is bonded to a 2,2-dimethoxyethyl chain, with the hydrochloride salt forming via protonation of the amine . The hydrogenation of the carbazole ring reduces aromaticity, potentially enhancing conformational flexibility compared to fully aromatic analogs.

Key Structural Features

  • Carbazole Core: The tetrahydrocarbazole system consists of two fused cyclohexene rings, creating a rigid bicyclic framework .

  • 6-Methyl Substituent: The methyl group at C6 introduces steric effects that may influence binding interactions in biological systems .

  • Dimethoxyethyl Side Chain: The ethoxy-linked dimethyl ether group enhances hydrophilicity, with calculated LogP values suggesting improved water solubility compared to non-polar carbazole derivatives .

The molecular formula is C17H25ClN2O2, with a molar mass of 324.8 g/mol . The SMILES notation (CC1=CC2=C(C=C1)NC3=C2CCCC3NCC(OC)OC.Cl) and InChIKey (RSFKFXTZCBGWQX-UHFFFAOYSA-N) provide unambiguous representations of its connectivity .

Synthesis and Purification

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests the following pathway:

  • Carbazole Formation: Cyclization of appropriately substituted cyclohexanone derivatives with phenylhydrazines, followed by hydrogenation to yield the tetrahydrocarbazole intermediate .

  • N-Alkylation: Reaction of the tetrahydrocarbazole amine with 2,2-dimethoxyethyl bromide or similar alkylating agents under basic conditions .

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Purification likely involves recrystallization from ethanol/water mixtures, as indicated by the compound’s solubility profile .

Physicochemical Properties

Solubility and Stability

Experimental data from safety sheets indicate:

PropertyValueSource
Water Solubility>50 mg/mL at 20°C
Partition CoefficientLogP (octanol/water): 2.1 (calc)
Melting Point198–202°C (dec.)
StabilityHygroscopic; stable under inert atmosphere

The hydrochloride salt’s high water solubility (attributed to ionic character) contrasts with the free base’s predicted lipophilicity, highlighting formulation advantages for aqueous delivery .

Hazard CategoryGHS Classification
Acute Oral ToxicityCategory 4 (LD50 > 300 mg/kg)
Skin IrritationCategory 2
Eye DamageCategory 2A
Respiratory IrritationSTOT SE 3

Exposure Controls

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and NIOSH-approved respirators for powder handling .

  • Ventilation: Use local exhaust to maintain airborne concentrations below 1 mg/m³ .

FeatureSubject CompoundCAS 118499-07-3
Substituent at N1DimethoxyethylPhenylethyl
Molecular Weight324.8 g/mol302.4 g/mol
Predicted CNS PenetrationHigh (LogP <3)Moderate (LogP ~3.5)

The dimethoxy group’s electron-donating effects may enhance metabolic stability compared to aryl-substituted analogues .

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, D2O): δ 6.85 (s, 1H, ArH), 4.12 (m, 2H, OCH2), 3.65 (s, 6H, OCH3), 2.95 (m, 4H, CH2N), 2.30 (s, 3H, CH3) .

  • Mass Spectrometry: ESI-MS m/z 289.2 [M+H]+ (free base), 325.1 [M+Cl]– (salt) .

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